molecular formula C27H24N4O4S B2437252 methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 380338-24-9

methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2437252
CAS No.: 380338-24-9
M. Wt: 500.57
InChI Key: AEJRIJJYJGSOOH-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound with diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Imidazole Formation: : The synthesis typically begins with the formation of the imidazole ring, where a 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole precursor is synthesized through a multi-step reaction involving aldehydes, amines, and oxidative cyclization.

  • Thioether Linkage: : The next step involves the introduction of the thioether group, attaching the 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole to the benzoate derivative via a thioether bond. This is usually achieved by reacting the imidazole derivative with a halogenated acetamido-benzoate in the presence of a thiol or sulfurizing agent.

Industrial Production Methods

In an industrial setting, the production involves scaling up the synthesis while optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones depending on the reagents and conditions.

  • Reduction: : The compound's ester and imidazole ring can undergo reduction reactions, potentially converting the ester group to alcohols or the imidazole to saturated imidazolidine derivatives.

  • Substitution: : The benzoate moiety allows for various substitution reactions, particularly electrophilic aromatic substitutions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation or lithium aluminum hydride can be used.

  • Substitution: : Halogenated reagents or nitration reactions can introduce new functional groups onto the benzoate ring.

Major Products

  • Oxidation: : Produces sulfoxides and sulfones.

  • Reduction: : Yields alcohols and saturated ring structures.

  • Substitution: : Generates halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Chemistry

Used as a building block for complex organic synthesis and a precursor for more elaborate compounds, it's instrumental in studying reaction mechanisms and pathways.

Biology

Its derivatives are often explored for their biological activity, including potential anti-inflammatory and antimicrobial properties due to the presence of the imidazole ring.

Medicine

Research investigates its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents with improved efficacy and safety profiles.

Industry

Applications extend to manufacturing specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular targets such as enzymes and receptors. The imidazole ring often participates in binding to metal ions or active sites, modulating enzyme activity or receptor functions. The molecular pathways involved typically include oxidative stress responses and metabolic regulation.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate offers unique properties due to its combination of functional groups, enhancing its versatility in various applications.

Similar Compounds

  • Methyl 4-(2-(4-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : Lacks the acetamido group but features similar thioether and imidazole functionality.

  • Ethyl 4-(2-((1-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: : Contains a nitro group instead of acetamido, altering its reactivity and biological activity.

  • 4-(2-(4-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : With a methoxy substituent, offering different electronic and steric properties.

This compound's unique structure and reactivity make it a valuable subject of ongoing scientific research and industrial applications. By continuing to explore its potential, we can unlock new capabilities and uses in various fields.

Properties

IUPAC Name

methyl 4-[[2-[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-18(32)28-21-12-14-23(15-13-21)31-16-24(19-6-4-3-5-7-19)30-27(31)36-17-25(33)29-22-10-8-20(9-11-22)26(34)35-2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJRIJJYJGSOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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